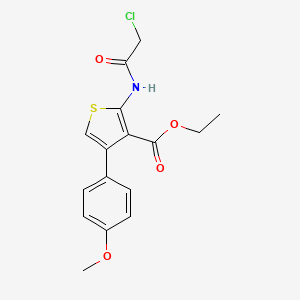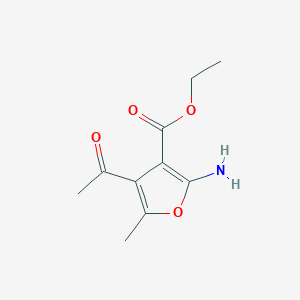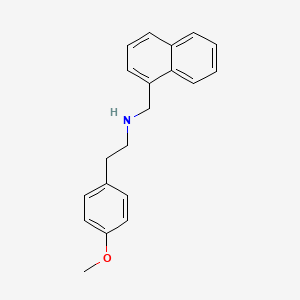
1-Bromo-3-(heptadecafluorooctyl)benzene
Übersicht
Beschreibung
1-Bromo-3-(heptadecafluorooctyl)benzene is a chemical compound with the empirical formula C14H4BrF17 . It has a molecular weight of 575.06 . This compound is also known as 1-Bromo-3-(perfluorooctyl)benzene .
Synthesis Analysis
The synthesis of 1-Bromo-3-(heptadecafluorooctyl)benzene involves the use of a perfluoro-tagged phosphine for Stille couplings in a fluorous biphasic system . This method was detailed in a paper by Schneider and Bannwarth .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(heptadecafluorooctyl)benzene consists of a benzene ring with a bromine atom and a heptadecafluorooctyl group attached to it . The SMILES string representation of this compound is FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)c1cccc(Br)c1 .Chemical Reactions Analysis
The primary chemical reaction involving 1-Bromo-3-(heptadecafluorooctyl)benzene is the Stille coupling, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds between an organotin compound and an organic halide .Physical And Chemical Properties Analysis
1-Bromo-3-(heptadecafluorooctyl)benzene is a nonpolar molecule . It has a melting point range of 41-46°C . The compound has an assay of ≥95.0% and impurities of <0.5% sum of bromated impurities .Wissenschaftliche Forschungsanwendungen
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, has been used in organometallic synthesis, demonstrating the utility of brominated benzene derivatives in creating organometallic intermediates for various synthetic reactions (Porwisiak & Schlosser, 1996).
Synthesis of Ethynylferrocene Compounds
Ethynylferrocene compounds have been synthesized from derivatives like 1,3,5-Tribromobenzene, showcasing the potential of bromobenzene derivatives in creating complex organic compounds with unique electronic properties (Fink et al., 1997).
Crystal Structure Studies
The crystal structures of brominated benzene derivatives, like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, have been analyzed to understand their supramolecular features, such as hydrogen bonding and π–π interactions, which are crucial for material science and molecular engineering (Stein et al., 2015).
Synthesis of Highly Sterically Hindered Aryl Bromides
The synthesis and properties of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, a sterically hindered aryl bromide, indicate the potential of bromobenzene derivatives in creating molecules with unique physical properties, relevant for advanced material science applications (Steele et al., 2004).
Application in Diels–Alder Reactions
1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes, including bromobenzene derivatives, have been used in Diels–Alder reactions, essential for creating biaryl structures with specific substituents, useful in organic synthesis and pharmaceutical research (Muzalevskiy et al., 2009).
Electric Moment Studies in Halogen Derivatives
Research on the electric moments of halogen derivatives of heptane, including bromo compounds, helps in understanding the molecular constitution and behavior of such compounds, which is vital in physical chemistry and material science (Errera, 1930).
Synthesis of Fluorine-Containing Polyethers
The synthesis of fluorine-containing polyethers using bromobenzene derivatives demonstrates their role in creating materials with low dielectric properties and high thermal stability, important in electronics and material science (Fitch et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of 1-Bromo-3-(heptadecafluorooctyl)benzene could involve further exploration of its use in Stille couplings and other palladium-catalyzed cross-coupling reactions . This could potentially lead to the development of new synthetic methods and the production of novel compounds.
Eigenschaften
IUPAC Name |
1-bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4BrF17/c15-6-3-1-2-5(4-6)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)14(30,31)32/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZSLNFIBUPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4BrF17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391554 | |
| Record name | 1-Bromo-3-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
325459-90-3 | |
| Record name | 1-Bromo-3-(heptadecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl {[(aminocarbonyl)amino]methylene}malonate](/img/structure/B1622378.png)





![4-[(Methoxyimino)methyl]benzoic acid](/img/structure/B1622389.png)
![2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1622390.png)
